molecular formula C11H18O4 B14408689 Dimethyl (4-methylpent-1-en-3-yl)propanedioate CAS No. 87802-96-8

Dimethyl (4-methylpent-1-en-3-yl)propanedioate

Cat. No.: B14408689
CAS No.: 87802-96-8
M. Wt: 214.26 g/mol
InChI Key: VVTRDOQIOTVTDJ-UHFFFAOYSA-N
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Description

Dimethyl (4-methylpent-1-en-3-yl)propanedioate is an organic compound with a complex structure that includes both ester and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-methylpent-1-en-3-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate malonic ester, which is then further reacted with 4-methylpent-1-en-3-ol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-methylpent-1-en-3-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, Grignard reagents

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Dimethyl (4-methylpent-1-en-3-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.

Mechanism of Action

The mechanism of action of Dimethyl (4-methylpent-1-en-3-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the alkene group.

    Diethyl malonate: Similar to Dimethyl malonate but with ethyl groups instead of methyl groups.

    Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A more complex compound with additional functional groups and potential biological activity.

Uniqueness

Dimethyl (4-methylpent-1-en-3-yl)propanedioate is unique due to the presence of both ester and alkene functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and other applications.

Properties

CAS No.

87802-96-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl 2-(4-methylpent-1-en-3-yl)propanedioate

InChI

InChI=1S/C11H18O4/c1-6-8(7(2)3)9(10(12)14-4)11(13)15-5/h6-9H,1H2,2-5H3

InChI Key

VVTRDOQIOTVTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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